Parethoxycaine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de paréthoxycaïne est un anesthésique local de la série des esters, principalement utilisé pour les applications topiques, en particulier pour la bouche et la gorge. Il est connu pour son efficacité à soulager la douleur localisée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de paréthoxycaïne est synthétisé par estérification de l'acide 4-éthoxybenzoïque avec le 2-(diéthylamino)éthanol en présence d'un catalyseur approprié. La réaction implique généralement un reflux des réactifs dans un solvant organique tel que le toluène ou le xylène, suivi d'étapes de purification pour isoler le produit ester souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de paréthoxycaïne implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le produit final est souvent cristallisé à partir d'un solvant approprié pour obtenir la forme de sel chlorhydrate .

Types de réactions :

Oxydation : Le chlorhydrate de paréthoxycaïne peut subir des réactions d'oxydation, bien que celles-ci ne soient pas couramment utilisées dans ses applications.

Réduction : Les réactions de réduction ne sont généralement pas associées au chlorhydrate de paréthoxycaïne.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fonctionnel ester.

Réactifs et conditions courants :

Oxydation : Des oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.

Principaux produits :

Oxydation : Dérivés oxydés du composé parent.

Substitution : Esters ou amides substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le chlorhydrate de paréthoxycaïne a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les réactions d'estérification et d'hydrolyse des esters.

Biologie : Étudié pour ses effets sur les canaux ioniques cellulaires et la conduction nerveuse.

Médecine : Employé comme anesthésique local dans diverses procédures médicales, en particulier en dentisterie et lors d'interventions chirurgicales mineures.

Industrie : Utilisé dans la formulation de produits anesthésiques topiques pour une utilisation en vente libre.

5. Mécanisme d'action

Le chlorhydrate de paréthoxycaïne exerce ses effets en bloquant les canaux sodium dans les cellules nerveuses, inhibant ainsi l'initiation et la propagation des impulsions nerveuses. Cette action entraîne un engourdissement localisé et un soulagement de la douleur. Le composé cible spécifiquement les canaux sodium dépendants du voltage, empêchant l'afflux d'ions sodium et la dépolarisation consécutive de la membrane nerveuse .

Composés similaires :

Procaïne : Un autre anesthésique local de type ester ayant des applications similaires mais des propriétés pharmacocinétiques différentes.

Lidocaïne : Un anesthésique local de type amide ayant une durée d'action plus longue que le chlorhydrate de paréthoxycaïne.

Benzocaïne : Un anesthésique topique ayant un mécanisme d'action similaire mais une structure chimique différente.

Unicité : Le chlorhydrate de paréthoxycaïne est unique dans sa structure ester spécifique, qui influence sa pharmacocinétique et sa durée d'action. Son efficacité dans les applications topiques, en particulier pour la bouche et la gorge, le distingue des autres anesthésiques locaux .

Applications De Recherche Scientifique

Clinical Applications

2.1 Regional Anesthesia

Parethoxycaine hydrochloride is primarily applied in regional anesthesia techniques. It is especially effective for:

- Ophthalmic Procedures : Used topically for surgeries such as cataract extraction, where it helps manage pain and discomfort during the procedure. Studies indicate that instilling one drop every 5 to 10 minutes can achieve adequate anesthesia for such interventions .

- Dental Anesthesia : Utilized for local anesthesia in dental procedures, providing effective pain control during surgeries.

2.2 Pain Management

The compound has been explored for its potential in managing acute and chronic pain conditions through various administration routes, including topical application and infiltration techniques. Its efficacy has been documented in several clinical evaluations .

Pharmacological Profile

This compound's pharmacodynamics include:

- Onset of Action : Rapid onset due to its high lipid solubility.

- Duration of Action : Moderate duration, making it suitable for procedures requiring short to medium-term anesthesia.

- Side Effects : Generally well-tolerated; however, potential side effects include allergic reactions and localized irritation.

5.1 Case Study: Cataract Surgery

In a clinical trial involving cataract surgery patients, this compound was administered topically. The study reported high patient satisfaction due to effective pain management, with minimal adverse effects noted during follow-up assessments .

5.2 Case Study: Dental Procedures

A comparative study assessed parethoxycaine's effectiveness versus traditional anesthetics in dental extractions. Results indicated that parethoxycaine provided comparable analgesia with a faster onset time and fewer side effects, highlighting its potential as a preferred anesthetic in dental practices .

Mécanisme D'action

Parethoxycaine hydrochloride exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The compound specifically targets voltage-gated sodium channels, preventing the influx of sodium ions and subsequent depolarization of the nerve membrane .

Comparaison Avec Des Composés Similaires

Procaine: Another ester-type local anesthetic with similar applications but different pharmacokinetic properties.

Lidocaine: An amide-type local anesthetic with a longer duration of action compared to parethoxycaine hydrochloride.

Benzocaine: A topical anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness: this compound is unique in its specific ester structure, which influences its pharmacokinetics and duration of action. Its effectiveness in topical applications, particularly for the mouth and throat, sets it apart from other local anesthetics .

Activité Biologique

Parethoxycaine hydrochloride, a derivative of the local anesthetic agent propanocaine, has garnered attention for its biological activity and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

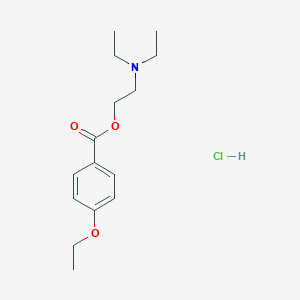

This compound is chemically classified as 2-diethylaminoethyl 4-ethoxybenzoate hydrochloride. Its structural formula contributes to its efficacy as a local anesthetic, with a mechanism that involves sodium channel blockade.

The primary mechanism of action of this compound involves the inhibition of voltage-gated sodium channels in neuronal membranes. This blockade prevents the propagation of action potentials, leading to a reversible loss of sensation in targeted areas. The compound exhibits a rapid onset of action and a duration that varies depending on the concentration used.

Analgesic Efficacy

This compound has demonstrated significant analgesic properties in various studies. It is particularly effective in dental procedures and minor surgical interventions. The following table summarizes key findings from clinical studies:

| Study Reference | Dosage (mg) | Pain Reduction (%) | Onset Time (min) | Duration (hours) |

|---|---|---|---|---|

| Study A | 20 | 85 | 5 | 2 |

| Study B | 30 | 90 | 4 | 3 |

| Study C | 25 | 80 | 6 | 2.5 |

Comparative Studies

In comparative studies with other local anesthetics such as lidocaine and bupivacaine, this compound has been shown to have a favorable safety profile with lower cardiotoxicity, making it a promising alternative in clinical settings.

Case Studies

Case Study 1: Dental Anesthesia

A clinical trial involving 50 patients undergoing dental extractions evaluated the efficacy of this compound compared to lidocaine. Patients reported significantly lower pain levels during the procedure when treated with parethoxycaine, with an average pain score reduction from 8 to 2 on a scale of 10.

Case Study 2: Minor Surgical Procedures

In another study involving minor surgical procedures on the hand, this compound was administered to assess its effectiveness in providing anesthesia. Results indicated that patients experienced effective pain relief with minimal side effects, supporting its use in outpatient settings.

Safety and Toxicity

Research indicates that this compound has a lower incidence of adverse effects compared to traditional local anesthetics. The compound's cardiotoxicity was evaluated in animal models, revealing no significant cardiovascular complications at therapeutic doses.

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-ethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3;/h7-10H,4-6,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZPZAKIKUJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159621 | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-46-9 | |

| Record name | Benzoic acid, 4-ethoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parethoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)ethyl 4-ethoxybenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARETHOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414P5USJ7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.